2,7-Dichloro-6-methoxybenzo[d]thiazole
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Overview
Description
“2,7-Dichloro-6-methoxybenzo[d]thiazole” is a chemical compound with the molecular formula C8H5Cl2NOS . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The molecular weight of this compound is 234.09.Physical and Chemical Properties Analysis
The density of “this compound” is approximately 1.5 g/cm3 . It has a boiling point of 325.8°C at 760 mmHg . Unfortunately, the melting point is not available .Scientific Research Applications
Application in Cancer Research
A series of isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine have demonstrated significant anti-cancer activity. These compounds showed effectiveness against various cancer cell lines, with one compound, 20c, inducing cell cycle arrest and apoptosis in colon cancer cells by activating p53 via mitochondrial pathways (Kumbhare et al., 2014).
Optoelectronic and Photonic Applications
Two azo derivatives containing 6-methoxybenzo[d]thiazole showed potential for optoelectronic and photonic applications due to their electronic and nonlinear optical properties. These derivatives absorb light in the visible range and have demonstrated a high degree of approximation between calculated and experimental results (Huo et al., 2021).
DNA Binding and Anti-Proliferative Studies
A study on 6-methoxybenzothiazole imine base and its metal complexes revealed their interaction with calf thymus DNA, indicating DNA-binding via an intercalative mode. Additionally, these compounds showed promising antioxidant properties and effectively inhibited cell proliferation in HeLa and MCF-7 cell lines, making them potential candidates for anti-cancer therapies (Mudavath et al., 2019).
Environmental Applications
The compound dicamba, which is structurally similar to 2,7-Dichloro-6-methoxybenzo[d]thiazole, has been studied for its biodegradation by soil microbes. Dicamba monooxygenase, a Rieske nonheme oxygenase, was found to catalyze the oxidative demethylation of dicamba, which is crucial for understanding the environmental fate of such compounds (Dumitru et al., 2009).
Kinase Inhibition for Alzheimer’s Disease
Thiazolo[5,4-f]quinazoline scaffolds, synthesized from 6-aminobenzo[d]thiazole-2,7-dicarbonitrile, have shown potential in kinase inhibition, particularly against DYRK1A. This kinase is strongly implicated in Alzheimer’s disease, and some compounds from this series demonstrated inhibition in the nanomolar range (Foucourt et al., 2014).
Urease Enzyme Inhibition and NO Scavenging Activities
2-Amino-6-arylbenzothiazoles were synthesized and evaluated for their urease enzyme inhibition and nitric oxide scavenging activities. One compound, 6-phenylbenzo[d]thiazole-2-amine, demonstrated significant activity in these areas, suggesting potential therapeutic applications (Gull et al., 2013).
Safety and Hazards
Properties
IUPAC Name |
2,7-dichloro-6-methoxy-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2NOS/c1-12-5-3-2-4-7(6(5)9)13-8(10)11-4/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URUHIOGINWPPKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)N=C(S2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.